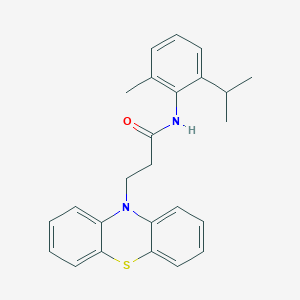
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Compound A and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide is not fully understood. However, studies have shown that Compound A modulates the activity of certain ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. By modulating the activity of these channels, Compound A can affect cellular processes such as neurotransmitter release, cellular proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Compound A inhibits the growth of cancer cells and modulates the activity of ion channels. In vivo studies have shown that Compound A can affect behavior and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It is also a versatile compound that can be used in various assays and experiments. However, one limitation of Compound A is its potential toxicity, which can affect the results of experiments if not properly controlled.
Orientations Futures
For research include the development of new drugs for the treatment of neurological disorders and cancer, as well as the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has been synthesized using different methods, including the reaction of 2-methyl-6-isopropylphenol with 3-chloropropanoyl chloride, followed by the reaction with phenothiazine-10-carboxylic acid. Another method involves the reaction of 2-methyl-6-isopropylphenol with 3-bromo-1-propanol, followed by the reaction with phenothiazine-10-carboxylic acid. Both methods have been reported to yield N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide with high purity and yield.
Applications De Recherche Scientifique
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound A has been shown to modulate the activity of certain ion channels, leading to the potential development of drugs for the treatment of neurological disorders. In cancer research, Compound A has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, Compound A has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c1-17(2)19-10-8-9-18(3)25(19)26-24(28)15-16-27-20-11-4-6-13-22(20)29-23-14-7-5-12-21(23)27/h4-14,17H,15-16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDBRFEHZAZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)


![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B7466648.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466653.png)
![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466671.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466673.png)

![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B7466685.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466699.png)
